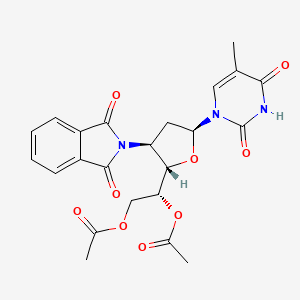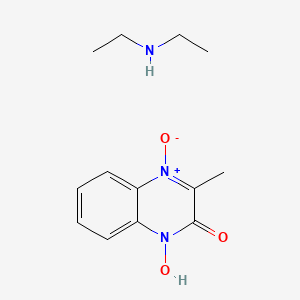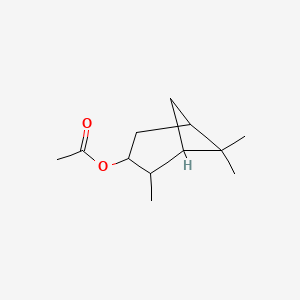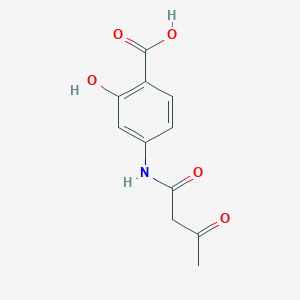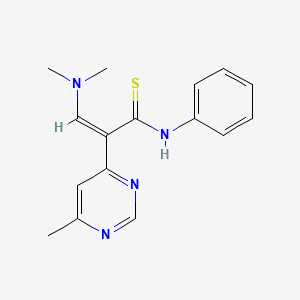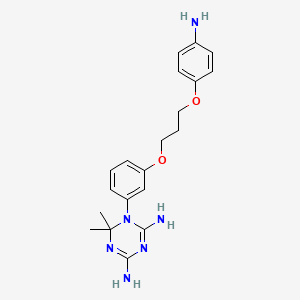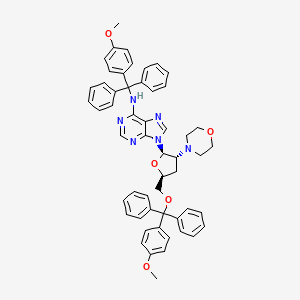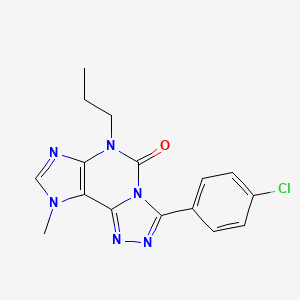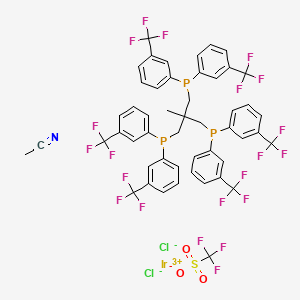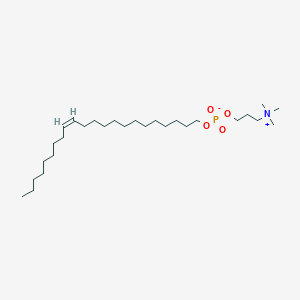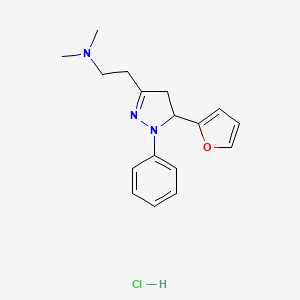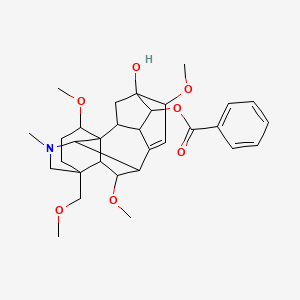
Pyrodelphinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrodelphinine is a diterpenoid alkaloid with the molecular formula C₃₁H₄₁NO₇. It is a naturally occurring compound found in certain plant species. This compound is known for its complex structure, which includes multiple stereocenters and functional groups. This compound has garnered interest due to its potential biological activities and applications in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrodelphinine involves multiple steps, starting from simpler precursor molecules. One common approach is the cyclization of a suitable precursor to form the core diterpenoid structure, followed by functional group modifications to introduce the necessary hydroxyl, methoxy, and benzoate groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the challenges associated with its synthesis. advances in synthetic organic chemistry and biotechnology may pave the way for more efficient production methods in the future. Currently, extraction from natural sources remains the primary method for obtaining this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrodelphinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield benzoic acid derivatives, while reduction can produce various alcohols or amines .
Applications De Recherche Scientifique
Pyrodelphinine has several scientific research applications, including:
Chemistry: this compound is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Researchers investigate the biological activities of this compound, including its potential as an antimicrobial or anticancer agent.
Medicine: this compound’s pharmacological properties are explored for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of pyrodelphinine involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may affect cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heteratisine: Another diterpenoid alkaloid with similar structural features.
Atisine: A related compound with comparable biological activities.
Veatchine: Shares structural similarities with pyrodelphinine and exhibits similar pharmacological properties.
Uniqueness of this compound
Its complex structure also makes it a valuable compound for studying advanced synthetic methods and reaction mechanisms .
Propriétés
Numéro CAS |
60050-12-6 |
|---|---|
Formule moléculaire |
C31H41NO7 |
Poids moléculaire |
539.7 g/mol |
Nom IUPAC |
[5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-7-en-4-yl] benzoate |
InChI |
InChI=1S/C31H41NO7/c1-32-15-29(16-35-2)12-11-20(36-3)31-19-14-30(34)21(37-4)13-18(23(26(31)32)24(38-5)25(29)31)22(19)27(30)39-28(33)17-9-7-6-8-10-17/h6-10,13,19-27,34H,11-12,14-16H2,1-5H3 |
Clé InChI |
LFJVGOYFLDASBE-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2(CCC(C34C2C(C(C31)C5=CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC)OC)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


